Asialoganglioside-GM1

Description

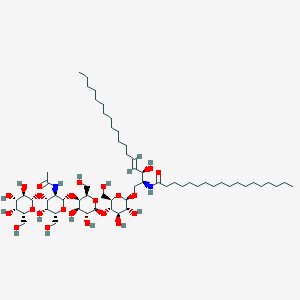

Structure

2D Structure

Properties

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40-,41+,42+,43+,44+,45+,47+,48-,49-,50-,51+,52+,53+,54+,55+,56-,57+,58+,59-,60+,61-,62-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELGMVLNORPMAO-HMWOVMCASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H114N2O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Asialoganglioside Gm1

Association with Guillain-Barré Syndrome (GBS)

Guillain-Barré syndrome is an acute autoimmune polyradiculoneuropathy. A subset of GBS patients, particularly those with the acute motor axonal neuropathy (AMAN) variant, have been found to have high titers of antibodies against gangliosides, including GM1 and, in some cases, Asialoganglioside-GM1. nih.govamegroups.org The presence of anti-GM1 antibodies is often associated with a pure motor variant of GBS. amegroups.org The molecular mimicry between ganglioside-like structures on infectious agents, such as Campylobacter jejuni, and gangliosides on nerve membranes is a leading hypothesis for the development of GBS. healthmatters.io

Biomarker for Neurological Disorders

Elevated levels of anti-Asialoganglioside-GM1 antibodies are considered a potential biomarker for certain neurological conditions. High titers of these antibodies are particularly associated with multifocal motor neuropathy with conduction block (MMNCB), a rare immune-mediated neuropathy. mayocliniclabs.comhealthmatters.io Measuring these antibody levels can aid in the differential diagnosis of motor neuropathies. nih.gov Low titers of anti-GM1 antibodies have also been observed in various other autoimmune diseases, including systemic lupus erythematosus and rheumatoid arthritis, although their pathogenic significance in these conditions is less clear. nih.gov

Table 2: Neurological Disorders Associated with Anti-Asialoganglioside-GM1 Antibodies

| Disorder | Association | Source |

| Multifocal Motor Neuropathy with Conduction Block (MMNCB) | High titers of anti-GA1 antibodies are frequently observed and aid in diagnosis. | mayocliniclabs.comhealthmatters.ionih.gov |

| Guillain-Barré Syndrome (GBS) | Antibodies can be present, particularly in motor variants. | nih.govamegroups.org |

| Motor Neuron Disease | Associated with high titers of anti-GA1 antibodies. | usbio.nethealthmatters.io |

| Sensorimotor Neuropathies | Elevated antibody levels are associated with these conditions. | mayocliniclabs.comaruplab.com |

Role in Neuronal Development and Regeneration

Gangliosides, including the precursor GM1, are known to play crucial roles in neuronal development, plasticity, and repair. nih.govcyrexlabs.commdpi.com They are involved in processes such as neurite outgrowth and synaptogenesis. nih.govmdpi.com While much of the research has focused on GM1, the dynamic conversion between GM1 and this compound suggests that the asialo form also participates in these complex processes. This compound has been shown to impact neuronal plasticity and repair mechanisms, as well as the release of neurotrophins in the brain. healthmatters.iocyrexlabs.com Studies have indicated that GM1 can promote the recovery of injured nerves, and this effect is linked to its influence on neurotrophic factor signaling. nih.govarvojournals.org The turnover of gangliosides, including their desialylation to form asialogangliosides, is a dynamic process in neuronal membranes and is thought to be important for neuronal function and development. biologists.com

Cellular Distribution and Membrane Dynamics of Asialoganglioside Gm1

Antigenicity

ASGM1 is expressed on the surface of various immune cells, including natural killer (NK) cells and virally infected T cells. fujifilm.com It is considered a specific determinant of the immune system and can be a potent antigen. hytest.fi Antibodies against Asialoganglioside-GM1 are used experimentally to deplete NK cells in vivo to study their function. fujifilm.com

Association with Guillain-Barré Syndrome

Elevated levels of antibodies against this compound, along with anti-GM1 antibodies, are associated with motor or sensorimotor neuropathies. mayocliniclabs.com High titers of anti-asialo-GM1 antibodies have been found in patients with inflammatory demyelinating neuropathies like Guillain-Barré syndrome (GBS). nih.gov

Table 2: Research Findings on Anti-Asialoganglioside-GM1 Antibodies in Neurological Disorders

| Neurological Condition | Antibody Type | Key Findings |

|---|---|---|

| Guillain-Barré Syndrome (GBS) | IgG, IgM | High levels of IgG antibodies to asialo-GM1 found in a subset of patients. nih.gov Anti-GM1 antibodies, which often cross-react with asialo-GM1, are associated with a pure motor variant of GBS. nih.govamegroups.org |

| Multifocal Motor Neuropathy (MMN) | IgM | High titers of IgM antibodies against asialo-GM1 can be helpful in diagnosis. healthmatters.io |

| Sensorimotor Neuropathy | IgM | Increased titers of anti-GM1 antibodies that cross-react with asialo-GM1 are observed. nih.gov |

Molecular Mimicry and Cross-Reactivity in Autoimmune Responses

The development of anti-Asialoganglioside-GM1 antibodies in conditions like GBS is often attributed to molecular mimicry. researchgate.net This phenomenon occurs when a foreign antigen, such as a component of an infectious agent, shares structural similarities with a self-antigen.

A primary example is the association between Campylobacter jejuni infection and GBS. The lipo-oligosaccharides (LOS) on the surface of certain C. jejuni strains mimic the structure of gangliosides, including GM1 and, by extension, this compound. gbs-cidp.orgnih.gov The immune response mounted against the bacterial LOS can then cross-react with the structurally similar gangliosides on nerve cells, leading to autoimmune-mediated nerve damage. nih.govnih.gov This cross-reactivity is a key mechanism in the pathogenesis of post-infectious neuropathies. vulcanchem.com Studies have shown that immunization with C. jejuni LOS can induce the production of anti-GM1 antibodies and neurological symptoms in animal models. nih.gov

Association with Disease

The presence and concentration of Asialoganglioside-GM1 and antibodies against it are linked to several diseases.

Autoimmune Neuropathies : High titers of antibodies against GA1 and GM1 are diagnostic markers for certain motor neuropathies, such as multifocal motor neuropathy with conduction block (MMNCB). cyrexlabs.comhealthmatters.ioloinc.org The origin of these antibodies is sometimes linked to molecular mimicry following infections, for instance, with Campylobacter jejuni. cyrexlabs.comhealthmatters.io

Chagas' Disease : Patients with chronic Chagas' disease, caused by the parasite Trypanosoma cruzi, show significantly elevated levels of IgG and IgA antibodies against GA1 and GM1. ajtmh.orgnih.gov It is hypothesized that these antibodies may contribute to the peripheral neuropathy often seen in this disease. ajtmh.orgnih.gov

Infectious Diseases : As mentioned, GA1 acts as a receptor for pathogens like Burkholderia pseudomallei, mediating their attachment to host cells and initiating infection. nih.gov

Table 2: this compound in Pathogenesis

| Disease | Role of this compound | Mechanism | Reference |

|---|---|---|---|

| Multifocal Motor Neuropathy (MMN) | Target of autoantibodies | High levels of anti-GA1/GM1 antibodies are associated with the condition and are used as a diagnostic marker. | cyrexlabs.comhealthmatters.ioloinc.org |

| Chronic Chagas' Disease | Target of antibodies | Elevated anti-GA1 antibodies may be involved in the development of associated peripheral neuropathy. | ajtmh.orgnih.gov |

| Melioidosis | Bacterial receptor | Acts as a receptor on pharyngeal cells for Burkholderia pseudomallei, facilitating infection. | nih.govafricaresearchconnects.com |

4 13 14 15 16 17 18 6.2. Roles in Fundamental Cellular Processes

Guillain-Barré Syndrome and other Neuropathies

Elevated levels of antibodies against asialo-GM1 are linked to motor or sensorimotor neuropathies, most notably multifocal motor neuropathy. mayocliniclabs.com These antibodies can also be found in patients with different variants of Guillain-Barré syndrome (GBS). mayocliniclabs.comjidc.org The prevailing hypothesis is that these anti-ganglioside antibodies contribute to the pathophysiology of these conditions, potentially through mechanisms like molecular mimicry following an infection, for instance with Campylobacter jejuni. healthmatters.ioeur.nl T-cells from individuals with GBS have been reported to produce interferon-gamma when stimulated with Asialoganglioside-GM1. scbt.com

Biological Functions in the Immune System

Role in Innate and Adaptive Immunity

This compound is prominently expressed on the surface of natural killer (NK) cells and is often used as a marker for this cell type. fujifilm.complos.org The expression of asialo-GM1 on NK cells is associated with their activation state. nih.gov Depletion of asialo-GM1-positive cells, which are primarily NK cells, has been shown to inhibit NK cell activity and can affect the course of viral infections and the rejection of bone marrow transplants. fujifilm.comnih.govnih.gov In response to platelet transfusions, asialo-GM1-positive NK cells are stimulated to secrete IFN-γ, indicating their role in the innate immune response to foreign cells. ashpublications.org

This compound is also expressed on activated T cells and macrophages. nih.gov Its expression on lymphocytes can be induced by mitogenic stimulation, suggesting a role in T-cell activation. nih.gov In the context of viral infections like respiratory syncytial virus (RSV), both GM1 and asialo-GM1 are upregulated on activated CD8+ T cells. caymanchem.com Furthermore, asialo-GM1 is expressed by basophils, and antibodies against it can deplete this cell type. fujifilm.com While some studies suggest that macrophage gangliosides can inhibit lymphocyte proliferation, the precise role of asialo-GM1 in macrophage-mediated immune regulation is an area of ongoing research. researchgate.net

Table 2: Summary of Research Findings on this compound

| Area of Research | Key Findings |

|---|---|

| Neurotrophic Effects | Promotes neurite outgrowth through interaction with Trk receptors and laminin. mdpi.commdpi.com |

| Neuroprotection | GM1 (sialylated form) protects against apoptosis and oxidative stress. mdpi.comnih.govresearchgate.net |

| Cell Signaling | Modulates Trk receptor phosphorylation and calcium influx. nih.govfrontiersin.org |

| Pathogen Receptor | Acts as a receptor for Pseudomonas aeruginosa adherence. nih.govresearchgate.netresearchgate.net |

| Autoimmune Disease | Antibodies against asialo-GM1 are associated with Guillain-Barré syndrome and multifocal motor neuropathy. healthmatters.iomayocliniclabs.com |

| Innate Immunity | Expressed on and involved in the activation of Natural Killer (NK) cells. fujifilm.complos.orgashpublications.org |

| Adaptive Immunity | Expressed on activated T-cells and involved in T-cell responses. nih.govbiocompare.com |

This compound (GA1) is a critical molecule in the study of autoimmune neuropathies. This article details its role as an antigen, focusing on the generation of autoimmune responses.

This compound as an Antigen in Autoimmune Responses

This compound (GA1) is a glycosphingolipid that becomes a target for the immune system in several autoimmune disorders, particularly those affecting the peripheral nervous system. usbio.net The presence of autoantibodies against GA1 is a significant finding in various neuromotor diseases. usbio.net

An autoimmune response to GA1 is strongly linked to conditions like Guillain-Barré syndrome (GBS), especially the acute motor axonal neuropathy (AMAN) variant, and multifocal motor neuropathy (MMN). usbio.netsouthtees.nhs.uk High levels of antibodies targeting GA1, often in conjunction with antibodies against the related ganglioside GM1, are frequently detected in patients with these conditions. aruplab.comhealthmatters.io These antibodies are believed to play a direct role in the disease process. southtees.nhs.uk

The production of anti-GA1 antibodies is often triggered by a preceding infection, most notably by the bacterium Campylobacter jejuni. nih.govasm.org The underlying mechanism is thought to be molecular mimicry, where structural similarities between the lipo-oligosaccharides (LOS) on the surface of C. jejuni and the gangliosides on human nerve cells lead to a cross-reactive immune response. nih.govplos.orgnih.gov The immune system, in its attempt to fight the infection, mistakenly attacks the body's own nerve tissues that share these similar molecular structures. nih.govitmedicalteam.pl Studies have shown that immunization with LOS from specific C. jejuni strains can induce the production of anti-GA1 and anti-GM1 antibodies in animal models, providing strong support for this hypothesis. asm.orgresearchgate.net

Anti-GA1 antibodies can be of different immunoglobulin isotypes, primarily IgG and IgM. aruplab.com The specific isotype and the antibody's fine specificity—meaning the precise part of the GA1 molecule it recognizes—can influence the clinical presentation of the disease. researchgate.net For instance, IgM antibodies against GA1 are particularly associated with MMN. southtees.nhs.uk Research has identified that anti-GM1 antibodies often cross-react with this compound. researchgate.net

The presence of these antibodies is not just a byproduct of the disease but is considered pathogenic. southtees.nhs.uk Anti-GA1 antibodies, along with anti-GM1 antibodies, are thought to contribute to nerve damage by binding to GA1 expressed on the surface of motor neurons, particularly at the nodes of Ranvier. healthmatters.ionih.gov This binding can disrupt nerve conduction, leading to the characteristic muscle weakness and paralysis seen in these autoimmune neuropathies. neurology.org

Research Findings on Anti-Asialoganglioside-GM1 (GA1) Antibodies in Autoimmune Neuropathies

The table below summarizes key research findings regarding the association of anti-GA1 antibodies with specific autoimmune conditions and the proposed mechanisms.

| Associated Autoimmune Condition | Antibody Isotype | Key Research Findings | Proposed Pathogenic Mechanism |

| Guillain-Barré Syndrome (GBS), particularly Acute Motor Axonal Neuropathy (AMAN) | IgG | Frequently found along with anti-GM1 antibodies, often following Campylobacter jejuni infection. southtees.nhs.uknih.gov Patients with a predominant motor form of GBS show a significant association with IgG antibodies to GA1. neurology.org | Molecular mimicry between C. jejuni lipo-oligosaccharides and nerve gangliosides induces cross-reactive antibodies that damage motor axons. nih.govitmedicalteam.pl |

| Multifocal Motor Neuropathy (MMN) | IgM | High titers of anti-GA1 IgM antibodies are a key diagnostic marker. southtees.nhs.uknih.gov | Antibodies are thought to bind to motor nerves, leading to conduction block and subsequent muscle weakness. healthmatters.io |

| Motor Neuron Disease | IgM/IgG | Elevated antibody levels have been reported, although their pathogenic role is less clear than in GBS or MMN. usbio.nethealthmatters.io | The role of these antibodies is still under investigation but may contribute to neuronal damage. unict.it |

| Lyme Disease | Not specified | Anti-GA1 antibodies have been associated with Borrelia burgdorferi infection. usbio.net | The mechanism is likely related to an immune response triggered by the infectious agent. usbio.net |

This compound in Neurodegenerative Disease Pathogenesis

This compound (GA1), a glycosphingolipid found in neuronal membranes, is implicated in the pathogenesis of Alzheimer's disease (AD). Its involvement is primarily linked to its interaction with amyloid-beta (Aβ) peptides, the main component of the amyloid plaques found in the brains of AD patients. Research indicates that specific interactions between GA1 and Aβ can influence the peptide's aggregation and its effects on cell membranes.

The interaction between Aβ and gangliosides, including the sialic acid-containing GM1 ganglioside, is a critical factor in AD pathology. nih.gov Aβ peptides can bind to membranes containing gangliosides, which are enriched in lipid rafts—specialized microdomains of the plasma membrane. mdpi.comresearchgate.net This binding is not uniform across all gangliosides. While GM1 ganglioside has been extensively studied for its role in seeding Aβ aggregation, the role of its asialo form, GA1, is also an area of investigation. nih.govnih.gov

Studies using nuclear magnetic resonance (NMR) in a membrane-mimicking environment have shown that this compound binds specifically to Aβ. researchgate.net This interaction is proposed to potentially inhibit the conformational shift of Aβ from an alpha-helical structure to a pathological beta-sheet structure, a key step in fibril formation. researchgate.net This suggests a complex role for GA1, where its interaction with Aβ might modulate the aggregation pathway.

The aggregation process of Aβ is significantly influenced by its concentration and the lipid environment. semanticscholar.org The presence of ganglioside clusters within the membrane is crucial for Aβ binding and subsequent aggregation. mdpi.com Research on model membranes demonstrates that Aβ binds to clusters of GM1, a process facilitated by cholesterol, which then acts as a seed for amyloid formation. mdpi.comnih.gov This binding induces a conformational change in Aβ, promoting the formation of beta-sheet-rich structures that are prone to aggregation. nih.govnih.gov While much of the focus has been on GM1, the structural similarity of GA1 suggests it may participate in similar interactions, although the specific nature and consequences of Aβ-GA1 binding are distinct. NMR studies indicate that GA1 induces more helical content in the Aβ peptide compared to other gangliosides like GT1b, which lacks the same binding affinity. researchgate.netresearchgate.net

The interaction is also tied to membrane disruption. The binding of Aβ to ganglioside-containing membranes can lead to membrane perforation and disruption, contributing to the peptide's neurotoxic effects. marquette.edubiorxiv.org Studies have shown that increasing the concentration of GM1 in neuronal membranes facilitates Aβ association and subsequent membrane perforation. marquette.edu This process appears to be cooperative, where Aβ oligomerization and membrane disruption are coupled. biorxiv.org The specific lipid composition of the membrane, particularly the presence and clustering of gangliosides like GM1 and potentially GA1, can therefore modulate the neurotoxicity of Aβ. marquette.edubiorxiv.org

Table 1: Summary of Research Findings on this compound and Amyloid-β Interaction

| Study Focus | Methodology | Key Findings | Proposed Mechanism | Citation |

|---|---|---|---|---|

| Aβ-Ganglioside Interaction in Membrane Mimic | Multidimensional Nuclear Magnetic Resonance (NMR) | Asialo-GM1 binds specifically to Aβ(1-40) peptide. This binding could prevent the formation of β-sheets. Trisialo-ganglioside GT1b did not show significant binding. | Specific binding of Asialo-GM1 to certain residues of Aβ may stabilize a conformation less prone to aggregation into pathological β-sheets. | researchgate.net |

| Role of GM1 in Aβ Association and Membrane Perforation | Confocal Microscopy, Cell Viability Assays on Hippocampal Neurons | Increased GM1 levels in the cell membrane enhanced Aβ clustering and membrane perforation, leading to increased synaptotoxicity. | GM1 acts as a binding site or receptor for Aβ, facilitating its local concentration on the membrane surface, which promotes pore formation and toxicity. | marquette.edu |

| Influence of GM1 on Aβ Aggregation Dynamics | Fluorescence Spectroscopy (Thioflavin T assay) | GM1-containing liposomes accelerate the aggregation of Aβ monomers into fibrils and also help maintain Aβ oligomers on the membrane surface. | GM1 clusters on the membrane act as nucleation sites (seeds), promoting the conformational transition of Aβ to β-sheet structures and accelerating fibrillogenesis. | biorxiv.org |

| Aβ Interaction with Ganglioside Clusters | Fluorescence Spectroscopy, Surface Plasmon Resonance on Raft-like Membranes | Aβ recognizes and binds to ganglioside clusters, not isolated molecules. GM1-bound Aβ showed the strongest potential to seed amyloid formation. | Cholesterol-facilitated clustering of GM1 creates a high-affinity binding site for Aβ, inducing a conformational change that seeds fibril growth. | nih.gov |

Immunological Roles of Asialoganglioside Gm1

Expression Patterns on Immune Cell Subsets (e.g., Natural Killer Cells, T Cells)

Asialoganglioside-GM1 (ASGM1), a neutral glycosphingolipid, is notably expressed on the surface of various immune cells, playing a significant role in the immune system. Its expression is particularly prominent on certain cell subsets, such as Natural Killer (NK) cells and specific populations of T cells, and can be modulated by cellular activation and disease states.

Natural Killer (NK) Cells: In murine models, ASGM1 is a well-established surface marker for Natural Killer (NK) cells. plos.orgplos.org The expression of ASGM1 on these cells is so characteristic that antibodies targeting this glycolipid are widely used to deplete NK cells in vivo and in vitro to study their functions. plos.orgplos.org Research has shown that during a respiratory syncytial virus (RSV) infection in mice, while the related ganglioside GM1 is constitutively high on NK cells, the expression of ASGM1 on these cells is increased. nih.gov

T Cells: The expression of ASGM1 on T lymphocytes is more dynamic and often associated with the activation state of the cell. In contrast to its consistent presence on NK cells, ASGM1 expression on T cells is generally induced or upregulated upon activation, particularly during viral infections. biocompare.comfujifilm.comlabmark.cz

CD8+ T Cells: During viral infections, such as with RSV, there is a coordinated upregulation of both GM1 and ASGM1 on activated CD8+ T cells. nih.gov This suggests a role for ASGM1 in the T cell response to viral pathogens.

CD4+ T Cells: In patients with the autoimmune disease Systemic Lupus Erythematosus (SLE), an increased expression of GM1 has been noted on peripheral CD4+ T cells, especially memory T cells, which correlates with disease activity. nih.gov

Fetal Thymocytes: ASGM1 is also expressed on mouse fetal thymocytes, indicating a potential role during T cell development. fujifilm.comfujifilm.com

Cellular Activation: The expression of ASGM1 on T cells appears to be linked to the process of cell activation. nih.gov Studies have shown that ASGM1 is localized in lipid raft structures within NK and CD8+ T cells, which are critical microdomains for signal transduction in T cell activation. biocompare.comfujifilm.comlabmark.cz

Other Immune Cells: Beyond NK cells and T cells, ASGM1 expression has also been identified on other immune cell populations, including mouse monocytes and basophils. fujifilm.comfujifilm.comfolibio.com.tw

The differential expression of ASGM1 across various immune cell subsets and its modulation during an immune response highlight its importance in immune regulation.

Research Findings on this compound Expression

The following table summarizes the expression patterns of this compound on different immune cell subsets based on available research findings.

| Immune Cell Subset | Expression of this compound | Research Context |

| Natural Killer (NK) Cells | High / Marker | Widely used as a surface marker in mice. plos.orgplos.org |

| Increased | Expression increases during RSV infection in mice. nih.gov | |

| T Cells | ||

| CD8+ T Cells | Upregulated upon activation | Co-upregulated with GM1 during RSV infection. nih.gov Localized in lipid rafts. biocompare.comfujifilm.com |

| CD4+ T Cells | Associated with disease | Increased GM1 (related ganglioside) in SLE patients. nih.gov |

| Fetal Thymocytes | Present | Detected on mouse fetal thymocytes. fujifilm.comfujifilm.com |

| Other Immune Cells | ||

| Monocytes | Present | Expressed on mouse monocytes. fujifilm.comfujifilm.com |

| Basophils | Present | Reported to be expressed on basophils. fujifilm.comfolibio.com.tw |

Immunomodulatory Effects of this compound and its Derivatives

This compound (ASGM1), a glycosphingolipid derived from ganglioside GM1 by the removal of the sialic acid residue, plays a significant role in the modulation of the immune system. biolegend.comcaymanchem.com It is a key component of lipid rafts on the surface of various immune cells and is involved in cell signaling, cell-to-cell interaction, and the response to pathogens. caymanchem.comfujifilm.comhytest.fi Its expression and function are particularly notable on subsets of lymphocytes, including natural killer (NK) cells and T cells, where it influences both innate and adaptive immunity. biolegend.comfujifilm.com

ASGM1 is prominently expressed on the surface of several immune cell populations. biolegend.com It is considered a characteristic marker for natural killer (NK) cells in mice and rats. fujifilm.com Beyond NK cells, its expression is also found on other immune cells such as a subpopulation of T cells, monocytes/macrophages, basophils, and very early thymocytes. biolegend.comfujifilm.com The expression of ASGM1 on T cells can be induced or increased during viral infections. fujifilm.comnih.gov For instance, during a respiratory syncytial virus (RSV) infection, ASGM1 is upregulated on activated CD8+ T cells. nih.gov This differential expression suggests a dynamic role for ASGM1 in the immune response to various stimuli.

The immunomodulatory functions of ASGM1 are most evident in the context of infectious diseases. In viral infections, cells expressing ASGM1, particularly NK and CD8+ T cells, are crucial for controlling the pathogen. nih.gov Research using a mouse model of RSV infection demonstrated that the percentage of ASGM1-positive NK and CD8+ T cells increases in the lungs of infected animals. caymanchem.com The depletion of these ASGM1-positive cells using an anti-ASGM1 antibody resulted in reduced levels of interferon-gamma (IFN-γ) in the lungs, delayed viral clearance, and an increased viral load, although it also reduced illness severity. nih.gov This highlights the critical role of ASGM1-expressing cells in the antiviral immune response.

Furthermore, ASGM1 acts as a glycolipid receptor for bacterial components. It has been identified as a receptor for P. aeruginosa flagellin (B1172586). caymanchem.com The binding of flagellin to ASGM1 on host cells stimulates defensive responses, including the release of extracellular ATP, mobilization of calcium, and phosphorylation of ERK1/2. caymanchem.com This indicates that ASGM1 is involved in initiating innate immune responses against bacterial pathogens.

Antibodies targeting ASGM1 are widely used as an experimental tool to deplete NK cells in vivo to investigate their function in various immune processes, including cancer immunosurveillance and response to infections. fujifilm.comfrontiersin.org The administration of anti-ASGM1 antibodies has been shown to effectively suppress NK cell activity. fujifilm.comfrontiersin.org

The related parent compound, ganglioside GM1, has also been shown to possess immunomodulatory, specifically anti-inflammatory, properties. Studies on endotoxin-induced uveitis in rats demonstrated that exogenous GM1 could reduce inflammation by decreasing the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and intercellular adhesion molecule-1 (ICAM-1). nih.gov In cell culture models using macrophages, GM1 inhibited the production of multiple lipopolysaccharide (LPS)-induced pro-inflammatory molecules, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

The following tables summarize key research findings regarding the expression and immunomodulatory functions of this compound.

Table 1: Expression of this compound on Immune Cells

| Cell Type | Expression Level | Notes | Source |

|---|---|---|---|

| Natural Killer (NK) Cells | High | Constitutively high expression; considered a marker for NK cells in rodents. | biolegend.comfujifilm.comnih.gov |

| CD8+ T Cells | Low to Moderate | Upregulated upon activation, for example, during RSV infection. | caymanchem.comnih.gov |

| Monocytes/Macrophages | Present | Expressed on the cell surface. | biolegend.comfujifilm.com |

| Basophils | Present | ASGM1 is expressed by basophils. | fujifilm.com |

| Fetal Thymocytes | Present | Expressed on very early thymocytes, decreases with maturation. | biolegend.comfujifilm.com |

Table 2: Research Findings on the Immunomodulatory Effects of this compound

| Research Model | Key Finding | Implication | Source |

|---|---|---|---|

| Respiratory Syncytial Virus (RSV) Infection in Mice | Depletion of ASGM1-positive cells reduced lung IFN-γ, increased viral load, and delayed viral clearance. | ASGM1-expressing cells (NK and T cells) are crucial for controlling RSV infection. | nih.gov |

| Respiratory Syncytial Virus (RSV) Infection in Mice | Coordinated upregulation of GM1 and ASGM1 on activated CD8+ T cells. | Suggests a role for these glycolipids in the adaptive immune response to viral pathogens. | nih.gov |

| P. aeruginosa Flagellin Stimulation | ASGM1 acts as a receptor for flagellin, triggering host cell defensive responses (e.g., ATP release, Ca2+ mobilization). | ASGM1 is involved in innate immune recognition and response to bacterial components. | caymanchem.com |

| In vivo NK Cell Depletion Studies | Administration of anti-ASGM1 antibody effectively depletes NK cells and reduces their activity. | Confirms ASGM1 as a surface marker suitable for targeting and studying NK cell function. | fujifilm.comfrontiersin.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (ASGM1) |

| ATP |

| Calcium |

| Cyclooxygenase-2 (COX-2) |

| ERK1/2 |

| Ganglioside GM1 |

| Interferon-gamma (IFN-γ) |

| Intercellular adhesion molecule-1 (ICAM-1) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Lipopolysaccharide (LPS) |

| Sialic acid |

2 3 5 7 9 10 23 25 26 27 28 29 30 9.3. Asialoganglioside Gm1 in Autoimmune Disorders

Alzheimer's Disease

Alterations in ganglioside metabolism have been observed in Alzheimer's disease. While the precise role of asialoganglioside-GM1 is still under investigation, changes in the brain's lipid environment are a known component of the disease's pathology.

Parkinson's Disease

Ganglioside GM1 has been studied for its potential neuroprotective effects in Parkinson's disease. adipogen.com The role of this compound in the pathophysiology of this disease is an area of active research.

Contributions to Huntington's Disease Pathophysiology

Huntington's disease is a genetic neurodegenerative disorder characterized by the progressive breakdown of nerve cells in the brain. While the primary cause is a mutation in the huntingtin gene, secondary pathological mechanisms, including alterations in lipid metabolism, are thought to contribute to the disease's progression. Changes in the levels and distribution of gangliosides, including the precursor to this compound, have been reported in Huntington's disease models. These alterations may affect crucial neuronal functions such as cell signaling and synaptic stability, potentially exacerbating the neurodegenerative process.

25 26 34 10. Advanced Research Methodologies and Analytical Approaches for Asialoganglioside Gm1 Studies

Isolation and Purification Techniques for Asialoganglioside-GM1 from Biological Sources

The isolation and purification of this compound (GA1) from biological sources is a multi-step process that typically involves the initial extraction and purification of its precursor, ganglioside GM1, followed by the specific removal of the sialic acid moiety. The primary and most abundant source of GM1 is the mammalian brain, with tissues from bovine, pig, and sheep being commonly utilized. core.ac.ukfujifilm.commdpi.com

Extraction and purification of the precursor, GM1, from brain tissue.

Conversion of purified GM1 to this compound (GA1) through desialylation.

Stage 1: Extraction and Purification of Ganglioside GM1

The initial step involves the extraction of total lipids from the brain tissue. A widely used method is a solvent extraction procedure using a mixture of chloroform (B151607) and methanol, often in combination with water. vulcanchem.comresearchgate.net This process disrupts the cell membranes, allowing the amphipathic gangliosides to be solubilized along with other lipids.

Following extraction, the crude lipid extract undergoes partitioning to separate the gangliosides from other lipid classes, such as neutral glycosphingolipids and phospholipids. core.ac.ukfujifilm.com This is typically achieved by adding water or an aqueous salt solution to the chloroform-methanol extract, which induces a phase separation. The more polar gangliosides preferentially partition into the upper aqueous-methanolic phase, while less polar lipids remain in the lower chloroform-rich phase.

The resulting ganglioside-enriched fraction is a complex mixture containing various ganglioside species. The purification of GM1 from this mixture necessitates several sequential chromatographic steps.

Anion-Exchange Chromatography: This technique is highly effective for fractionating gangliosides based on the number of negatively charged sialic acid residues they contain. core.ac.uk The ganglioside mixture is loaded onto an anion-exchange column, such as DEAE-Sepharose. vulcanchem.comresearchgate.net A salt gradient, for instance, using ammonium (B1175870) acetate (B1210297) or sodium acetate in methanol, is applied to elute the bound gangliosides. core.ac.uk Monosialogangliosides, including GM1, carry a single negative charge and thus elute at a lower salt concentration than the di- and polysialogangliosides (e.g., GD1a, GD1b, GT1b). core.ac.ukresearchgate.net The fraction containing GM1 typically comprises 90-95% of the total monosialogangliosides from brain tissue. core.ac.uk

Silica (B1680970) Gel Chromatography: To remove remaining minor ganglioside contaminants and other impurities, further purification on silica gel is often employed. core.ac.uk High-performance liquid chromatography (HPLC) with silica gel columns can be used as a final polishing step to achieve high purity. mdpi.com

Reversed-Phase Chromatography: This method separates gangliosides based on the hydrophobicity of their ceramide moiety. It is particularly useful for separating GM1 species that have different acyl chain lengths or sphingosine (B13886) bases (e.g., C18 vs. C20 sphingosine). fujifilm.commdpi.com Columns such as Sep-Pak C18 are commonly used for desalting and purifying lipid extracts. scispace.com

Size-Exclusion Chromatography: This technique separates molecules based on their size. Media like Sephacryl S-100 HR have been used in combination with anion-exchange chromatography to purify GM1. vulcanchem.comresearchgate.net

A study detailing the isolation of GM1 from pig brain using a combination of chloroform-methanol-water extraction, DEAE-Sepharose Fast Flow anion-exchange chromatography, and Sephacryl S-100 HR size-exclusion chromatography reported a final purity of over 98%, with a yield of approximately 1.0 mg of pure GM1 from 500 g of wet brain tissue. vulcanchem.comresearchgate.net

Stage 2: Preparation of this compound (GA1)

Once highly purified GM1 is obtained, this compound (GA1) is prepared by selectively cleaving the terminal sialic acid residue. This desialylation can be accomplished through chemical or enzymatic hydrolysis.

Acid Hydrolysis: Mild acid hydrolysis is a common chemical method to remove the sialic acid. Treatment of purified GM1 with formic acid (e.g., 1 M at 100°C for 1 hour) effectively cleaves the glycosidic bond of the sialic acid. core.ac.uksigmaaldrich.com The resulting asialo-GM1 can then be purified from the reaction mixture using techniques such as silicic acid column chromatography. core.ac.uk

Enzymatic Hydrolysis: Alternatively, enzymes known as neuraminidases or sialidases can be used. bertin-bioreagent.com These enzymes specifically catalyze the hydrolysis of sialic acid residues from glycoconjugates. For instance, neuraminidase from Clostridium perfringens can be employed for this purpose. vulcanchem.combertin-bioreagent.com Enzymatic methods proceed under milder conditions than acid hydrolysis.

The final product, asialo-GM1, is a neutral glycosphingolipid, distinguished from its ganglioside precursor by the absence of the negatively charged sialic acid. bertin-bioreagent.com Purity is typically assessed by high-performance thin-layer chromatography (HPTLC). google.com

Research Findings on this compound Isolation

Click to view interactive data table

| Starting Material | Key Purification Steps (for Precursor GM1) | Method for GA1 Preparation | Reported Purity/Yield | Reference |

|---|---|---|---|---|

| Pig Brain | Solvent Extraction (Chloroform-Methanol-Water), DEAE-Sepharose Anion-Exchange Chromatography, Sephacryl S-100 HR Size-Exclusion Chromatography | Not specified in this study, but details purification of the precursor GM1. | Purity: >98% (for GM1) Yield: ~0.022% (1.0 mg GM1 from 500 g wet tissue) | vulcanchem.comresearchgate.net |

| Bovine Brain | Extraction and solvent fractionation, final purification by HPLC on silica gel. | Acid hydrolysis to remove sialic acid residues. | Purity: ~98% (for GA1) | mdpi.comsigmaaldrich.comsigmaaldrich.com |

| GM1 Ganglioside | N/A (Starts with purified GM1) | Formic acid hydrolysis (1 M, 100°C, 1 h) followed by silicic acid column chromatography. | Not specified. | core.ac.uk |

| GM1 Ganglioside | N/A (Starts with purified GM1) | Enzymatic cleavage by neuraminidase. | Not specified. | bertin-bioreagent.com |

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying Asialoganglioside-GM1 in neuronal cell membranes?

Thin-layer chromatography (TLC) combined with immunostaining using anti-GM1 antibodies is a standard approach. For quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity. Ensure lipid extraction protocols (e.g., Folch method) preserve glycolipid integrity, as improper handling can lead to sialic acid loss or degradation .

Q. How can researchers validate the specificity of antibodies targeting this compound in immunohistochemistry?

Use knockout cell lines lacking GM1 synthesis (e.g., via CRISPR/Cas9 targeting enzymes like β-1,4-galactosyltransferase) as negative controls. Cross-reactivity testing against structurally similar gangliosides (e.g., GM2, GD1a) is critical. Include blocking experiments with excess GM1 to confirm signal reduction .

Q. What are the challenges in synthesizing this compound in vitro for functional studies?

Key challenges include stereochemical control during glycosidic bond formation and maintaining solubility of hydrophobic ceramide moieties. Enzymatic synthesis using recombinant glycosyltransferases (e.g., GalNAc transferase) offers higher regioselectivity compared to chemical methods. Purification requires reverse-phase HPLC to separate isoforms .

Advanced Research Questions

Q. How should researchers address contradictions in reported roles of this compound in neurodegeneration versus neuroprotection?

Design longitudinal studies comparing GM1 levels in disease models (e.g., Alzheimer’s, Parkinson’s) using both in vivo (e.g., transgenic mice) and in vitro (neuronal cultures) systems. Control for variables like lipid raft composition and cross-talk with signaling proteins (e.g., Trk receptors). Meta-analysis of existing datasets can identify confounding factors such as sample preparation artifacts .

Q. What experimental strategies resolve discrepancies in GM1’s involvement in pathogen adhesion (e.g., cholera toxin vs. influenza virus)?

Employ glycan microarray screening to map GM1 interactions with pathogen-derived lectins. Use atomic force microscopy (AFM) to quantify binding kinetics under physiological conditions. Integrate molecular dynamics simulations to model GM1’s conformational flexibility in lipid bilayers, which may explain context-dependent binding .

Q. How can multi-omics approaches clarify this compound’s regulatory role in lipid raft-mediated signaling?

Combine lipidomics (LC-MS/MS profiling of ganglioside species) with transcriptomics (RNA-seq of lipid metabolism genes) and proteomics (co-immunoprecipitation of raft-associated proteins). Spatial lipidomics using MALDI-TOF imaging on tissue sections can localize GM1 distribution in microdomains .

Methodological Guidelines

- Data Analysis : For structural characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/TOCSY) is essential to confirm glycan branching and ceramide acyl chain configuration .

- Reproducibility : Adhere to the "FAIR" principles (Findable, Accessible, Interoperable, Reusable) for lipidomics data. Publish raw MS spectra in repositories like MetaboLights with detailed metadata on extraction solvents and instrument parameters .

- Ethical Compliance : Document negative results and contradictory data transparently in supplementary materials to avoid publication bias. Use plagiarism-checking tools (e.g., iThenticate) for literature reviews to ensure proper attribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.